2-{2-[(1E)-[2-(2-fluorophenyl)hydrazin-1-ylidene]methyl]-1H-pyrrol-1-yl}-1,3-thiazole
Description
This compound features a 1,3-thiazole core substituted with a pyrrole ring bearing a hydrazine-derived Schiff base ligand. Its synthesis likely involves condensation reactions between 2-fluorophenylhydrazine and a pyrrole-thiazole precursor, as inferred from analogous methods in and .
Properties
IUPAC Name |
2-fluoro-N-[(E)-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methylideneamino]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4S/c15-12-5-1-2-6-13(12)18-17-10-11-4-3-8-19(11)14-16-7-9-20-14/h1-10,18H/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVZEYKNDIWSNQ-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN=CC2=CC=CN2C3=NC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/N=C/C2=CC=CN2C3=NC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2-[(1E)-[2-(2-fluorophenyl)hydrazin-1-ylidene]methyl]-1H-pyrrol-1-yl}-1,3-thiazole has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antifungal activities, supported by various research findings and case studies.
Chemical Structure
The molecular structure of the compound consists of a thiazole ring connected to a pyrrole moiety and a hydrazone linkage with a 2-fluorophenyl group. This unique arrangement contributes to its biological activities.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various thiazole compounds, it was found that many derivatives effectively inhibited both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, demonstrating the efficacy of these compounds against bacterial strains. For instance, derivatives containing the thiazole scaffold showed promising results against common pathogens, indicating their potential as antibacterial agents .
Table 1: Antimicrobial Efficacy of Thiazole Derivatives
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 7a | E. coli | 15.62 |
| 7e | S. aureus | 7.81 |
| 10c | P. aeruginosa | 12.50 |
Anticancer Activity
The anticancer potential of the compound has been explored through various in vitro studies. Notably, it exhibited strong cytotoxic effects against several cancer cell lines, including HepG-2 (liver carcinoma), MCF-7 (breast adenocarcinoma), and HCT-116 (colorectal carcinoma). The cytotoxicity was assessed using the MTT assay, where the compound demonstrated lower IC50 values compared to standard chemotherapeutic agents like cisplatin .
Table 2: Cytotoxicity of Thiazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2 | HepG-2 | 5.0 |
| 4 | MCF-7 | 4.5 |
| 6 | HCT-116 | 6.0 |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Antimicrobial Mechanism : The thiazole ring enhances lipophilicity, facilitating membrane penetration and disrupting bacterial cell integrity.
- Anticancer Mechanism : The compound may inhibit matrix metalloproteinases and modulate apoptotic pathways by interacting with BCL2 family proteins, leading to increased apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives:
- Study on HepG-2 Cells : A recent study demonstrated that a derivative similar to our compound significantly reduced cell viability in HepG-2 cells while exhibiting minimal toxicity toward normal fibroblast cells .
- Molecular Docking Studies : Molecular docking analyses revealed that the compound binds effectively to target enzymes involved in cancer progression and fungal infections, suggesting a rational basis for its observed biological activities .
Scientific Research Applications
Anticancer Activity
Research indicates that the thiazole moiety in this compound contributes significantly to its anticancer properties. Compounds containing thiazole rings have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The lipophilicity imparted by the thiazole structure enhances cellular uptake, allowing for effective targeting of cancer cells .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly through its interaction with cyclooxygenase (COX) enzymes. Studies have demonstrated that derivatives of thiazole can exhibit selective inhibition of COX-II, which is implicated in inflammatory processes. This suggests potential applications in treating conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .
Antimicrobial Activity
The compound's effectiveness against various microbial strains has been evaluated, revealing promising antimicrobial properties. Research has shown that derivatives of 1,3-thiazoles exhibit activity against multidrug-resistant strains of bacteria and fungi. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways .
Table 1: Antimicrobial Efficacy of Thiazole Derivatives
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | >256 μg/mL |
| Escherichia coli | >256 μg/mL |
| Candida albicans | >256 μg/mL |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 2-{2-[(1E)-[2-(2-fluorophenyl)hydrazin-1-ylidene]methyl]-1H-pyrrol-1-yl}-1,3-thiazole typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds under controlled conditions. The structural modifications at various positions on the thiazole ring can significantly influence biological activity, highlighting the importance of SAR studies in drug development.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of thiazole derivatives:
- A study published in MDPI evaluated a series of thiazole derivatives for their antimicrobial properties against resistant strains, demonstrating that structural variations could enhance efficacy .
- Another research article focused on the design of COX-II inhibitors derived from thiazoles, showing that specific modifications could lead to improved selectivity and potency compared to existing drugs like Rofecoxib .
Comparison with Similar Compounds
Structural Features
The compound shares core motifs with several analogues:
- Thiazole-hydrazine hybrids : The compound in -((1E)-1-{2-[(2Z)-3,4-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]hydrazin-1-ylidene}ethyl)pyridinium bromide, includes a dihydrothiazole ring and pyridinium ion, enhancing ionic interactions .
- Triazole-thione hybrids: ’s compound uses triazole and thiocarbonohydrazide groups, forming extensive hydrogen-bonded networks .
Table 1: Structural Comparison
Crystallographic and Stability Data
- Target Compound: No crystal structure is reported, but and suggest SHELX and ORTEP software could resolve its hydrazine-pyrrole conformation .
- Compound : Forms a hydrogen-bonded hexamer via N–H···O/S interactions, enhancing thermal stability .
- Compound : Crystallizes with a bromide counterion, stabilizing the pyridinium moiety through ionic bonds .
Q & A
Q. What are the optimized synthetic routes for synthesizing this compound, and how is its structural purity validated?
The compound is synthesized via cyclocondensation reactions between hydrazine derivatives and thiazole precursors. For example, analogous thiazole-pyrrole hybrids are prepared by reacting hydrazine intermediates with substituted aldehydes under reflux in ethanol or THF, catalyzed by acetic acid or p-toluenesulfonic acid . Structural validation involves FT-IR (to confirm hydrazone C=N stretches at ~1600 cm⁻¹), ¹H/¹³C NMR (to verify aromatic protons and thiazole/pyrrole ring systems), and elemental analysis (to match calculated vs. experimental C, H, N, S percentages) .
Q. Which solvents and catalysts are optimal for synthesizing hydrazone-linked thiazole derivatives?
Polar aprotic solvents like DMF or THF are preferred for their ability to stabilize intermediates, while protic solvents (ethanol, methanol) facilitate cyclization. Catalysts such as POCl₃ (for cyclization) or acetic acid (for imine formation) are commonly used. For example, POCl₃ at 120°C efficiently drives cyclization in hydrazide intermediates .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–13) and monitoring degradation via HPLC at 25°C, 40°C, and 60°C over 72 hours. Thiazole derivatives typically show instability in strongly acidic/basic conditions due to hydrolysis of the hydrazone bond .
Advanced Research Questions
Q. How can structural contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
Contradictions often arise from tautomerism or conformational isomerism. Use variable-temperature NMR to observe dynamic equilibria (e.g., enol-keto tautomerism in hydrazones) . For ambiguous NOE correlations, supplement with 2D-COSY or HSQC to assign proton-proton and proton-carbon connectivity .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies targeting biological activity?
Focus on modifying the (2-fluorophenyl)hydrazine moiety to alter electronic effects (e.g., replacing fluorine with Cl, Br) or the pyrrole-thiazole scaffold to modulate steric bulk. Test derivatives against target enzymes (e.g., kinases) using molecular docking (AutoDock Vina) and validate with in vitro assays (IC₅₀ determination) .
Q. How can computational methods predict regioselectivity in electrophilic substitution reactions on the thiazole ring?
Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify electron-rich sites. For example, C-5 of the thiazole is more reactive toward electrophiles due to higher electron density . Validate predictions with Hammett substituent constants (σ values) of attached groups .
Q. What experimental approaches address low yields in multi-step syntheses of this compound?
Optimize reflux time (e.g., 8–12 hours for hydrazone formation) and employ microwave-assisted synthesis to reduce side reactions. Use flash chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates with >90% purity .
Q. How can X-ray crystallography resolve challenges in confirming the E/Z configuration of the hydrazone group?
Grow single crystals via slow evaporation (e.g., from DCM/hexane) and analyze dihedral angles between the hydrazone N–N bond and adjacent aromatic planes. The E-configuration is confirmed if the angle exceeds 150° .
Q. What methodologies are used to analyze metabolic pathways of this compound in preclinical studies?
Use LC-MS/MS with liver microsomes to identify Phase I/II metabolites. Thiazole rings often undergo oxidation (to sulfoxides) or glutathione conjugation , while hydrazones are prone to hydrolysis .
Q. How can pharmacophore modeling guide the design of analogs with improved bioavailability?
Generate a 3D pharmacophore (e.g., using Schrödinger’s Phase) emphasizing hydrogen bond acceptors (thiazole N) and hydrophobic regions (fluorophenyl group). Prioritize analogs with ClogP values <3.5 and polar surface area <100 Ų to enhance permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
